molecular formula C7H12ClNO2 B15168342 Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-

Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-

Cat. No.: B15168342
M. Wt: 177.63 g/mol
InChI Key: SPYZGTHQFFDFLN-UHFFFAOYSA-N
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Description

Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- (CAS: Not explicitly provided in evidence), is a specialized acetylating agent characterized by a 3-methyl-1-oxobutylamine substituent. This compound combines the high reactivity of acetyl chloride (CAS 75-36-5) with a branched ketone-containing amine group, which modulates its physicochemical and reactive properties. The 3-methyl-1-oxobutyl moiety introduces steric hindrance and lipophilicity compared to simpler acetylated amines like acetanilide.

Synthesis of such compounds typically involves reacting acetyl chloride with amines under controlled conditions. For instance, describes a reaction where acetyl chloride reacts with a primary amine (90) in dichloromethane with triethylamine as a base, yielding an acetamide derivative . This method likely extends to the synthesis of [(3-methyl-1-oxobutyl)amino]-acetyl chloride, where the amine precursor would be 3-methyl-1-oxobutylamine.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-(3-methylbutanoylamino)acetyl chloride

InChI

InChI=1S/C7H12ClNO2/c1-5(2)3-7(11)9-4-6(8)10/h5H,3-4H2,1-2H3,(H,9,11)

InChI Key

SPYZGTHQFFDFLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCC(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of acetyl chloride, [(3-methyl-1-oxobutyl)amino]- typically involves the reaction of acetyl chloride with [(3-methyl-1-oxobutyl)amino] compounds under controlled conditions . Industrial production methods may vary, but they generally involve the use of high-purity reagents and specific reaction conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetyl chloride, [(3-methyl-1-oxobutyl)amino]- involves its reactivity with nucleophiles. The chlorine atom in the molecule is highly reactive and can be replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is utilized in various chemical synthesis processes .

Comparison with Similar Compounds

Table 1: Functional Group Comparison

Compound Name Core Structure Substituent Key Functional Groups
[(3-Methyl-1-oxobutyl)amino]-acetyl chloride Acetyl chloride 3-Methyl-1-oxobutylamine Acyl chloride, ketone, amine
Methyl 2-benzoylamino-3-oxobutanoate () Methyl ester Benzoylamino, oxobutanoate Ester, amide, ketone
4-Methoxy-4-oxobutyl () Butyl chain Methoxy, ketone Ether, ketone
Acetylcholine chloride () Choline derivative Acetylated quaternary ammonium Acyl chloride, ammonium

Key Observations :

  • Reactivity: The acyl chloride group in [(3-methyl-1-oxobutyl)amino]-acetyl chloride ensures high electrophilicity, facilitating nucleophilic acyl substitutions (e.g., with alcohols or amines) . In contrast, methyl 2-benzoylamino-3-oxobutanoate () contains a less reactive ester group, requiring acid catalysis for reactions like condensations .
  • Stability : The branched ketone in the substituent may reduce hydrolytic stability relative to acetylated quaternary ammonium salts (e.g., acetylcholine chloride), which are stabilized by charge delocalization .

Biological Activity

Acetyl chloride, [(3-methyl-1-oxobutyl)amino]-, identified by its CAS number 880363-62-2, is a chemical compound with potential biological activity. Understanding its biological effects is crucial for evaluating its applications in medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol

Acetyl chloride derivatives often exhibit biological activity through various mechanisms, including enzyme inhibition and interaction with cellular components. The acetyl group can participate in acylation reactions, modifying proteins and influencing their function. This property is particularly significant in the context of enzyme regulation and signal transduction pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetyl chloride derivatives. For instance, compounds similar to acetyl chloride have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Efficacy of Acetyl Chloride Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Hemolytic Activity (HC50)
Compound 1MRSA8 µg/mL>250 µg/mL
Compound 2E. coli16 µg/mL>250 µg/mL
Compound 3K. pneumoniae32 µg/mL125 µg/mL

The above table illustrates that while some derivatives exhibit potent antibacterial activity at low concentrations, their hemolytic activity remains significantly higher, indicating a potential safety margin for therapeutic use.

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of acetyl chloride derivatives. For example, compound testing on HeLa cells revealed an IC₅₀ value of 74.83 µg/mL for one derivative, demonstrating a selectivity index that suggests potential therapeutic applications .

Table 2: Cytotoxicity Profile of Acetyl Chloride Derivatives

CompoundCell LineIC50 (µg/mL)Selectivity Index (SI)
Compound 1HeLa74.83>38
Compound 2MCF-760.00>25

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of acetyl chloride derivatives demonstrated their ability to disrupt bacterial membranes effectively. Time-kill kinetics indicated that certain compounds could eradicate MRSA within 60 minutes at specific concentrations .

Case Study 2: Enzyme Inhibition

Research has shown that acetyl chloride can inhibit key enzymes involved in lipid metabolism, such as acetyl-CoA:1-alkyl-sn-glycero-3-phosphocholine acetyltransferase. This inhibition leads to decreased production of platelet-activating factor (PAF), which is critical in inflammatory responses .

Q & A

Q. What are the standard laboratory protocols for synthesizing [(3-methyl-1-oxobutyl)amino] derivatives using acetyl chloride?

Acetyl chloride is commonly employed as an acetylation agent. For synthesizing [(3-methyl-1-oxobutyl)amino] derivatives, a typical protocol involves reacting acetyl chloride with the corresponding amine under anhydrous conditions. For example, in a two-step reaction:

  • Step 1 : React 3-methyl-1-oxobutylamine with acetyl chloride in dichloromethane (DCM) at 0–5°C to prevent exothermic side reactions.
  • Step 2 : Neutralize excess acid using a weak base (e.g., sodium bicarbonate) and purify via column chromatography . Ensure rigorous exclusion of moisture, as acetyl chloride hydrolyzes violently in water .

Q. What safety measures are critical when handling acetyl chloride in [(3-methyl-1-oxobutyl)amino] synthesis?

  • PPE : Use chemical-resistant gloves (nitrile), goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .
  • Emergency Protocols : For spills, neutralize with sodium bicarbonate or calcium carbonate before disposal. In case of skin contact, rinse immediately with water for 15 minutes .
  • Storage : Keep containers sealed under inert gas (e.g., nitrogen) and store away from moisture or oxidizing agents .

Q. How does acetyl chloride’s reactivity influence its role in forming amide bonds with 3-methyl-1-oxobutylamine?

Acetyl chloride’s electrophilic carbonyl carbon reacts with the nucleophilic amine group of 3-methyl-1-oxobutylamine, forming an intermediate acylammonium salt. This rapidly eliminates HCl to yield the acetylated product. The reaction’s efficiency depends on solvent polarity (e.g., DCM enhances reactivity) and temperature control to minimize side reactions like hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing [(3-methyl-1-oxobutyl)amino] acetyl derivatives under varying solvent systems?

Systematic optimization involves:

  • Solvent Screening : Test polar aprotic (e.g., DCM, THF) vs. non-polar solvents. Polar solvents stabilize the transition state but may increase hydrolysis risk .
  • Temperature Gradients : Conduct reactions at 0°C, 25°C, and 50°C to identify ideal kinetic vs. thermodynamic conditions.
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation . Document yield variations using HPLC or NMR to quantify product purity .

Q. What analytical methods resolve contradictions in reported reaction yields for acetyl chloride-mediated syntheses?

Discrepancies in yields (e.g., 70% vs. 89% ) often arise from:

  • Moisture Contamination : Use Karl Fischer titration to verify solvent dryness.
  • Side Reactions : Employ LC-MS to detect hydrolyzed byproducts (e.g., acetic acid).
  • Stoichiometric Imbalance : Optimize molar ratios of acetyl chloride to amine (1.2:1 recommended) .

Q. What mechanistic insights explain acetyl chloride’s role in forming electrophilic intermediates with Lewis acids like AlCl₃?

AlCl₃ abstracts chloride from acetyl chloride, generating a reactive acylium ion ([CH₃C≡O⁺]), which enhances electrophilicity for Friedel-Crafts or acylation reactions. This mechanism is critical in synthesizing complex spirocyclic or heteroaromatic compounds . Monitor reaction progress via IR spectroscopy to confirm acylium ion formation (C≡O stretch at ~1800 cm⁻¹) .

Q. How does acetyl chloride contribute to catalytic processes in material science (e.g., URJC-1 synthesis)?

In URJC-1 material synthesis, acetyl chloride acts as a proton scavenger, facilitating the condensation of metal-organic frameworks (MOFs) by removing hydroxyl groups. Its role in stabilizing reactive intermediates is validated via X-ray diffraction and BET surface area analysis .

Data-Driven Research Questions

Q. What experimental designs mitigate the risk of acetyl chloride hydrolysis during large-scale [(3-methyl-1-oxobutyl)amino] synthesis?

  • Moisture Control : Use molecular sieves or anhydrous MgSO₄ in solvent systems.
  • Continuous Flow Reactors : Minimize exposure to ambient humidity by automating reagent mixing .
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to detect early hydrolysis .

Q. How do substituents on the 3-methyl-1-oxobutyl group influence the acetylation kinetics of [(3-methyl-1-oxobutyl)amino] derivatives?

  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates; quantify via kinetic studies using stopped-flow techniques.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase amine nucleophilicity, accelerating acylation. Use Hammett plots to correlate substituent effects .

Q. What strategies address low yields in multi-step syntheses involving acetyl chloride and sensitive intermediates?

  • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyls) with trimethylsilyl chloride.
  • Stepwise Temperature Control : Start at low temperatures (−10°C) for acylation, then gradually increase for subsequent steps .
  • Work-Up Optimization : Use aqueous washes (pH 7–8) to isolate products without degrading acid-sensitive moieties .

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